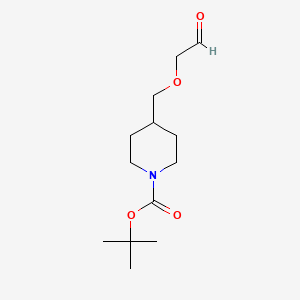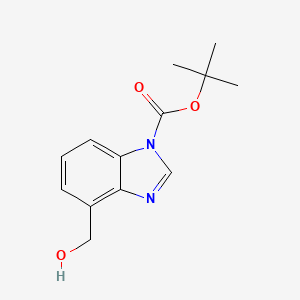
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydroxyl and phenyl groups, making it a versatile molecule in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with glycidol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dihydroxypropoxy group. The reaction is typically conducted at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities.
化学反応の分析
Types of Reactions
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Formation of this compound derivatives with ketone or aldehyde groups.
Reduction: Formation of (4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanol.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Bisphenol A diglycidyl ether: Shares structural similarities but differs in its applications and reactivity.
(2,3-Dihydroxypropoxy)phenyl derivatives: Similar in structure but vary in the substitution pattern and functional groups.
Uniqueness
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone is unique due to its combination of hydroxyl and phenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
56654-14-9 |
|---|---|
分子式 |
C16H16O5 |
分子量 |
288.29 g/mol |
IUPAC名 |
[4-(2,3-dihydroxypropoxy)-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16O5/c17-9-12(18)10-21-13-6-7-14(15(19)8-13)16(20)11-4-2-1-3-5-11/h1-8,12,17-19H,9-10H2 |
InChIキー |
LEJIPPXIZPKRRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCC(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)




![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)






![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)
